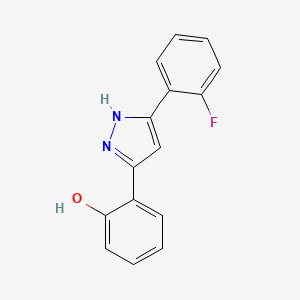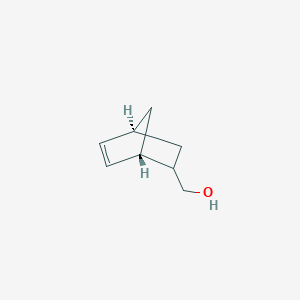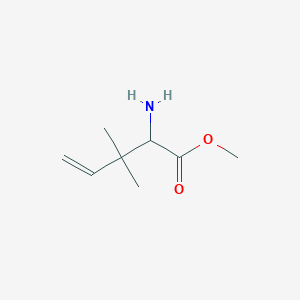![molecular formula C12H6O8 B8022468 3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione](/img/structure/B8022468.png)
3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione” is known as galloflavin. Galloflavin is a synthetic compound that acts as a non-competitive inhibitor of lactic acid dehydrogenase. It has a molecular formula of C12H6O8 and a molecular weight of 278.17 Da . This compound is notable for its ability to inhibit cell metabolism and induce cell death by blocking RNA synthesis in vitro .
准备方法
Galloflavin is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the reaction of pyrogallol with phthalic anhydride under acidic conditions to form the desired product . The reaction conditions include maintaining a specific temperature and pH to ensure the successful formation of galloflavin. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the compound .
化学反应分析
Galloflavin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of galloflavin can lead to the formation of quinones, while reduction can result in the formation of hydroquinones .
科学研究应用
Galloflavin has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying enzyme inhibition and metabolic pathways . In biology, galloflavin is employed in research related to cell metabolism and cancer studies due to its ability to inhibit lactic acid dehydrogenase . In medicine, it is investigated for its potential therapeutic effects in treating cancer and other metabolic disorders . Additionally, galloflavin finds applications in the industry as a chemical intermediate in the synthesis of other compounds .
作用机制
The mechanism of action of galloflavin involves its non-competitive inhibition of lactic acid dehydrogenase. This enzyme plays a crucial role in the conversion of pyruvate to lactate during glycolysis . By inhibiting this enzyme, galloflavin disrupts the metabolic pathway, leading to a decrease in lactate production and an increase in pyruvate levels . This disruption ultimately results in the inhibition of cell metabolism and induction of cell death . The molecular targets of galloflavin include the active sites of lactic acid dehydrogenase, where it binds and prevents the enzyme from catalyzing its reaction .
相似化合物的比较
Galloflavin is unique compared to other similar compounds due to its specific mechanism of action and non-competitive inhibition of lactic acid dehydrogenase. Similar compounds include oxamate and gossypol, which also inhibit lactic acid dehydrogenase but through different mechanisms . Oxamate acts as a competitive inhibitor, while gossypol inhibits the enzyme by binding to different sites . Galloflavin’s ability to inhibit both lactic acid dehydrogenase A and B isoforms with high specificity sets it apart from these other inhibitors .
属性
IUPAC Name |
3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,13-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKVZHXHVUVABA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1O)O)O)C3=C(C=C(C(=O)O3)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(C(=C1O)O)O)C3=C(C=C(C(=O)O3)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
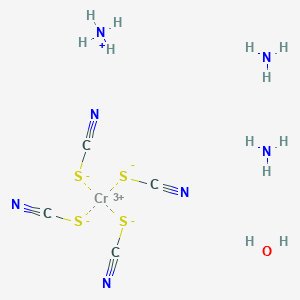
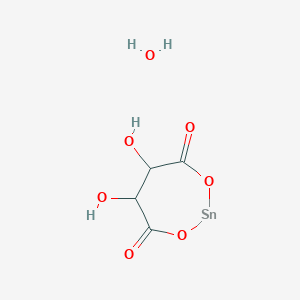
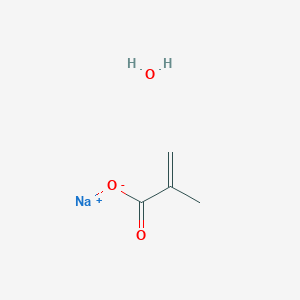
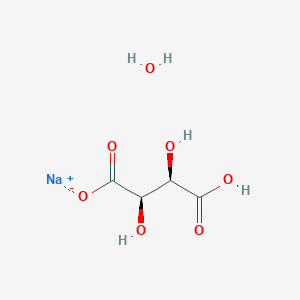
![6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine](/img/structure/B8022429.png)
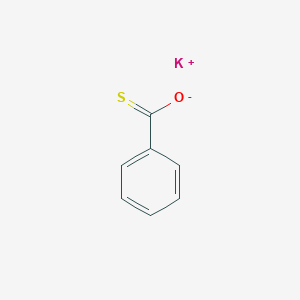

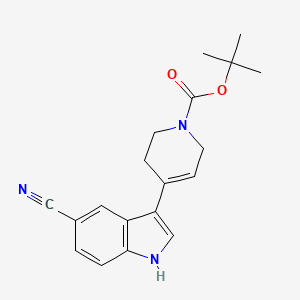
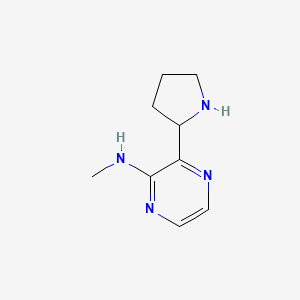
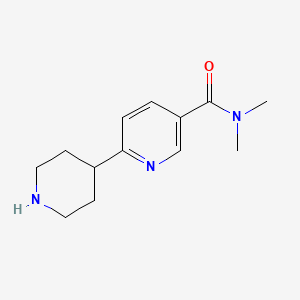
![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid](/img/structure/B8022463.png)
